Hexaethylphosphoramide

Übersicht

Beschreibung

Hexamethylphosphoramide, often abbreviated as HMPA, is a phosphoramide (an amide of phosphoric acid) with the formula [(CH3)2N]3PO . This colorless liquid is a useful reagent in organic synthesis . It is a polar aprotic solvent and is used as a chemosterilant for a number of insect pests; it is also a chemical mutagen .

Synthesis Analysis

HMPA can be prepared by reacting phosphoryl chloride and dimethylamine in a liquid diluent . The synthetic strategies of phosphoramides can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate and other methods .

Molecular Structure Analysis

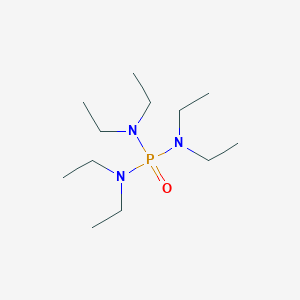

HMPA is the oxide tris (dimethylamino)phosphine, P(NMe2)3. Like other phosphine oxides (such as triphenylphosphine oxide), the molecule has a tetrahedral core and a P=O bond that is highly polarized, with significant negative charge residing on the oxygen atom . The molecular formula of Hexamethylphosphoramide is C6H18N3OP .

Chemical Reactions Analysis

HMPA is a specialty solvent for polymers, gases, and organometallic compounds. It improves the selectivity of lithiation reactions by breaking up the oligomers of lithium bases such as butyllithium. Because HMPA selectively solvates cations, it accelerates otherwise slow SN2 reactions by generating more bare anions . When heated to decomposition, HMPA emits very toxic fumes of phosphine, phosphorus oxides, and nitrogen oxides .

Physical And Chemical Properties Analysis

HMPA is a clear, colorless liquid with an aromatic, mild, amine-like odor . It has a boiling point of 233°C, a melting point of 6°C, and is completely miscible with water . The vapor density is 6.2 (air = 1.0) and the vapor pressure is 0.03 mmHg at 20°C .

Wissenschaftliche Forschungsanwendungen

Use in Polymer Science Hexamethylphosphoramide (HMPA) has been identified as a stabilizer against thermal degradation in polystyrene. It helps in maintaining the integrity of polystyrene when exposed to high temperatures, a feature that is critical in various industrial and research applications (Report on Carcinogens, 2020).

Flame Retardant in Lithium-ion Batteries HMPA was investigated as a flame-retarding additive for lithium-ion batteries. It was found to significantly reduce the flammability of electrolytes in these batteries, although it slightly decreased their conductivity and electrochemical stability (Izquierdo-Gonzales, Li, & Lucht, 2004).

Development of High Sensitivity Sensors HMPA's potential for harmful effects has led to the development of high sensitivity sensors for its detection. Polyaniline coated polyurethane membranes were used to construct devices for detecting HMPA, demonstrating its practical application in sensing harmful carcinogens (Babar, Olejník, Slobodian, & Matyáš, 2016).

Role in Genetic Research HMPA was used as a mutagen in Drosophila melanogaster, a model organism, to introduce small deletions. This application is significant for reverse genetics, helping researchers understand the genetic basis of various traits and diseases (Nairz, Zipperlen, Dearolf, Basler, & Hafen, 2004).

Catalyst in Polymerization HMPA has been found to be an efficient organic catalyst for the reversible-deactivation radical polymerization of methyl methacrylate. This discovery is important for controlling the molecular weight and chemical structure of poly(methyl methacrylate) in industrial applications (Yan-an, Shi, Fu, & Yang, 2017).

Actinide Extraction in Nuclear Chemistry Hexaalkylphosphoramides, including HMPA, have been explored for their application in actinide separation in nuclear chemistry. These compounds show promise in the extraction and purification of actinides like uranium and plutonium, important for nuclear fuel processing and radioactive waste management (Jegan, Suresh, Rao, Sreenivasalu, & Sivaraman, 2019).

Predicting Degradation Pathways for Environmental Contaminants Quantum chemical calculations have been used to predict the degradation pathways of HMPA, a potential groundwater contaminant. This research is crucial for understanding and mitigating the environmental impact of such contaminants (Blotevogel, Borch, Desyaterik, Mayeno, & Sale, 2010).

Chemical Analysis Techniques A method was developed using reversed-phase liquid chromatography and electrospray ionization time-of-flight mass spectrometry for determining HMPA and its oxidation products in water samples. This technique is vital for monitoring the presence and transformation of HMPA in environmental samples (Blotevogel & Borch, 2011).

Chemical Synthesis HMPA has been applied in the Suzuki-Miyaura cross-coupling reaction, enhancing the rate of this reaction when used as a ligand. This is significant in the field of organic synthesis, particularly in the pharmaceutical and fine chemicals industries (Snelders, Kreiter, Firet, Koten, & Gebbink, 2008).

Wastewater Treatment Research has been conducted on treating HMPA-containing wastewater by solvent extraction. This is crucial for mitigating the environmental impact of industrial processes that utilize HMPA (Yu Zi-li, 2002).

Wirkmechanismus

HMPA not only stabilizes cations but also accelerates electron transfer, dissolves reactants, and activates carbon anions and vinyl alcohols. Sometimes it can also act as a catalyst, dimethylamine reagent, or reactant . HMPA is a ligand in the useful reagents based on molybdenum peroxide complexes, for example, MoO(O2)2(HMPA)(H2O) is used as an oxidant in organic synthesis .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[bis(diethylamino)phosphoryl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N3OP/c1-7-13(8-2)17(16,14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZPNEGZBIUWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(N(CC)CC)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180857 | |

| Record name | Hexaethylphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2622-07-3 | |

| Record name | N,N,N′,N′,N′′,N′′-Hexaethylphosphoric triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaethylphosphoramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethylphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)

![2,2'-[Methylenebis(oxy)]bisethanol](/img/structure/B3050399.png)

![12H-Benzo[b]phenothiazine](/img/structure/B3050418.png)